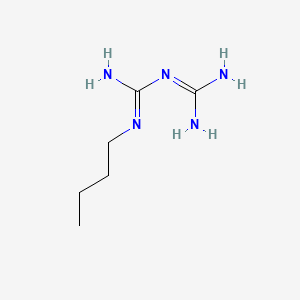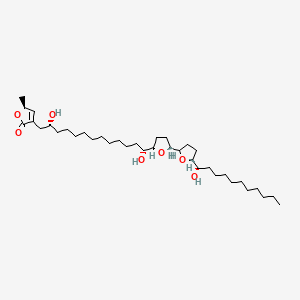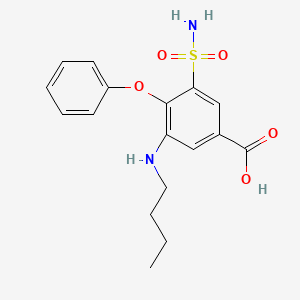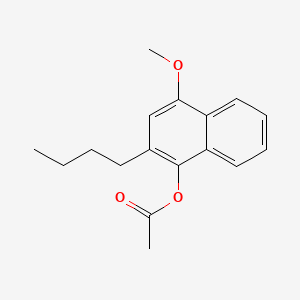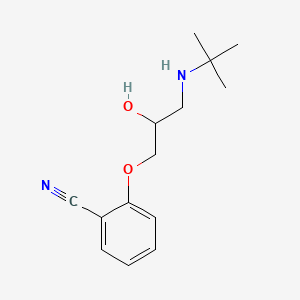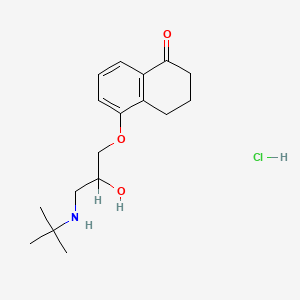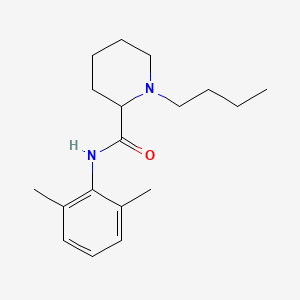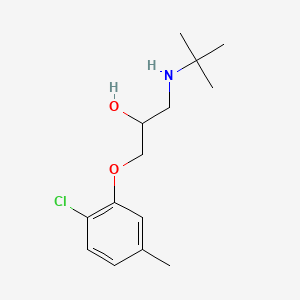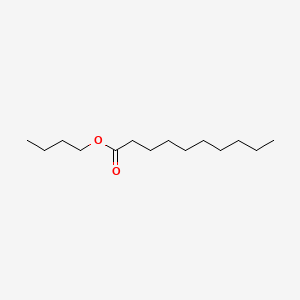
Butyl decanoate
Descripción general
Descripción
Butyl decanoate, also known as Butyl caprate or Capric acid butyl ester, is a colorless liquid . It is a natural product found in Mandragora autumnalis, Mangifera indica, and Mandragora officinarum . It poses no health hazard and is biodegradable .
Synthesis Analysis
Butyl decanoate can be synthesized enzymatically. The process involves the use of biocatalysis in solvent-free systems, which is an alternative to establish a greener esters production . The enzymatic syntheses of butyl decanoate were carried out with different SER in various syntheses .Molecular Structure Analysis
Butyl decanoate has a molecular formula of C14H28O2 and a molecular weight of 228.37 g/mol . It has 43 bonds - 15 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Chemical Reactions Analysis
The enzymatic syntheses of butyl decanoate involve various reaction conditions, respective SER, and conversion results . The process for creating esters of butyl decanoate was patented in Spain in 1959 and in 1960, it was described as having a long duration of action and strong anabolic effect compared to butyl decanoate and other esters .Physical And Chemical Properties Analysis
Butyl decanoate has a normal boiling temperature, critical temperature, and critical pressure. It also has a density and enthalpy that can be determined as a function of temperature . The IR spectra of butyl decanoate was measured in various solvents .Aplicaciones Científicas De Investigación
Substitute for Hazardous Compounds
Butyl decanoate poses no health hazard and is biodegradable . This makes it a suitable substitute for hazardous compounds used in various applications.
Tissue Processing
In the field of histology, tissue processing is a crucial step. Butyl decanoate is used to replace hazardous compounds in tissue processing . It does not impair the morphology, staining characteristics, or diagnostic value of the tissue sections .
Dewaxing
Dewaxing is another area where butyl decanoate finds its application. Similar to tissue processing, it substitutes hazardous compounds used in dewaxing processes .
Internal Standard in Acid Concentration Calculation
Butyl decanoate has been used as an internal standard in the calculation of acid concentrations in whole egg samples . This helps in achieving accurate results in food analysis.
Solvent in IR Spectroscopy
The IR spectra of butyl decanoate have been measured in various solvents . This suggests its potential use as a solvent in infrared spectroscopy.
Organic Building Blocks
Butyl decanoate can serve as an organic building block in the synthesis of other complex organic compounds .
Safety and Hazards
Mecanismo De Acción
Target of Action
Butyl decanoate, also known as butyl caprate or capric acid butyl ester , is a colorless liquid that is primarily used as a substitute for hazardous compounds in tissue processing and dewaxing It is known to interact with biological tissues without impairing their morphology, staining characteristics, or diagnostic value .
Mode of Action
It is known to be biodegradable , suggesting that it may be metabolized by enzymes in the body
Biochemical Pathways
Given its use in tissue processing and dewaxing , it may interact with lipid components of cells and tissues
Result of Action
Butyl decanoate is used to substitute hazardous compounds in tissue processing and dewaxing without impairing the morphology, staining characteristics, or diagnostic value of the tissue sections . This suggests that it interacts with tissues in a way that preserves their structural and functional integrity.
Propiedades
IUPAC Name |
butyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNCNTSXSYXHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067565 | |
| Record name | Butyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl decanoate | |
CAS RN |
30673-36-0 | |
| Record name | Butyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30673-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W3201R25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of butyl decanoate in biocatalysis?
A1: Butyl decanoate, a fatty acid ester, can be synthesized via enzymatic esterification using lipases. Research demonstrates the effectiveness of yeast surface display (YSD) technology for immobilizing lipases like Candida antarctica lipase B (CalB) and Photobacterium lipolyticum sp. M37 lipase (M37L) to catalyze butyl decanoate synthesis in hydrophobic environments like heptane. [] This approach offers a promising route for economical biocatalysis in industrial esterification processes.
Q2: How does the chain length of fatty acids influence the enzymatic synthesis of esters using immobilized lipases, and what is the impact of water concentration on this process?
A2: Studies utilizing YSD-immobilized CalB and M37L for synthesizing butyl esters of varying fatty acid chain lengths (C8-C16) in heptane revealed the impact of chain length on the reaction. [] Additionally, water concentration significantly affected the activity and kinetics of M37L, highlighting the importance of optimizing this parameter for lipase activity in non-aqueous environments. []
Q3: Can butyl decanoate be used as an internal standard in analytical chemistry, and what advantages does it offer?
A3: Yes, butyl decanoate serves as a reliable internal standard in gas-liquid chromatography (GLC) for quantifying organic acids in complex matrices. For instance, it enables accurate determination of lactic and succinic acids in frozen whole eggs after extraction, esterification, and GLC analysis. [] Its use enhances the accuracy and precision of acid quantification in such samples.
Q4: Is there a synergistic effect when using mixed alcohols for the esterification of decanoic acid with butyl decanoate as a target product?
A4: Research indicates a synergistic effect when employing a mixture of butanol and methanol for esterifying decanoic acid using Amberlyst 15 catalyst. [] This approach leads to the formation of butyl methyl decanoate, which exhibits favorable fuel properties and presents an economically attractive alternative fuel option.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




